Phenylephrine-3-O-sulfate
Overview
Description
Phenylephrine-3-O-sulfate is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . It is formed via sulfation . It is not intended for human or veterinary use .
Synthesis Analysis
The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine .
Molecular Structure Analysis
The molecular formula of Phenylephrine-3-O-sulfate is C9H13NO5S . The formal name is αR-[(methylamino)methyl]-3-(sulfooxy)-benzenemethanol .
Chemical Reactions Analysis
Phenylephrine-3-O-sulfate is formed via sulfation . The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation .
Physical And Chemical Properties Analysis
Phenylephrine-3-O-sulfate has a molecular weight of 247.3 . It is soluble in DMSO . The density is 1.4±0.1 g/cm3 .
Scientific Research Applications
- Pharmacology and Toxicology
- Summary of Application : Phenylephrine-3-O-sulfate is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . It’s used in research related to the cardiovascular system, vasculature, smooth muscle cells, vasoconstriction, toxicology, and xenobiotic metabolism .
- Methods of Application : The compound is detected in LS180 human intestinal cells using a novel hydrophilic interaction liquid chromatography (HILIC) assay .
- Results or Outcomes : The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine .
properties
IUPAC Name |
[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCQQLCTVIPNU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylephrine-3-O-sulfate | |
CAS RN |
1242184-39-9 | |
Record name | Phenylephrine-3-O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLEPHRINE-3-O-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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